molecular formula C12H9NO2 B1366269 3-(Pyridin-2-yl)benzoic acid CAS No. 4467-07-6

3-(Pyridin-2-yl)benzoic acid

Cat. No.: B1366269
CAS No.: 4467-07-6
M. Wt: 199.2 g/mol
InChI Key: IRXFQXMHMRTLIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-2-yl)benzoic acid is an organic compound with the molecular formula C12H9NO2. It is characterized by a benzoic acid moiety substituted with a pyridin-2-yl group at the third position. This compound is a white crystalline solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. It has a melting point of approximately 207°C and a boiling point of around 409°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Pyridin-2-yl)benzoic acid involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated benzoic acid. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Pyridin-2-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the carboxylic acid group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 3-(Pyridin-4-yl)benzoic acid
  • 4-(Pyridin-4-yl)benzoic acid
  • 2-(Pyridin-3-yl)benzoic acid

Comparison: 3-(Pyridin-2-yl)benzoic acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. For example, 3-(Pyridin-4-yl)benzoic acid and 4-(Pyridin-4-yl)benzoic acid have different substitution patterns, leading to variations in their electronic properties and steric effects.

Properties

IUPAC Name

3-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXFQXMHMRTLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408908
Record name 3-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4467-07-6
Record name 3-(pyridin-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4467-07-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 3-boronobenzoic acid (1.66 g, 10 mmol) and 2-bromopyridine (1.72 g, 11 mmol) in acetonitrile (40 mL) and water (40 mL), potassium carbonate (5.5 g, 40 mmol), Bis(triphenylphosphine)palladium(II)chloride (400 mg, 0.37 mmol) was added. The mixture was degassed and purged withed nitrogen. The mixture was stirred at 100° C. for 24 h. Then the hot suspension was filtered and concentrated to half of the original volume and washed with dichloromethane. The aquatic phase was adjusted to pH=3 with hydrochloric acid (1 M) and filtrated, washed with water. The residue was dried in vacuum to obtain 1.69 g of white solid of 3-(pyridin-2-yl)benzoic acid. Yield: 85%. LC-MS (ESI) m/z: 200 (M+1)+.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Bis(triphenylphosphine)palladium(II)chloride
Quantity
400 mg
Type
catalyst
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

To a solution of methyl 3-(pyridin-2-yl)benzoate (300 mg, 1.40 mmol) in MeOH (3 mL) was added aqueous NaOH (1 mL, 0.4M). The mixture was stirred at room temperature for 3 h. The reaction solution was concentrated and the residue dissolved in water and adjust pH to 5˜6 with 2N of HCl. The solution was extracted with EtOAc (3×20 mL) and the combined organic layers concentrated to give the desired crude product (450 mg, Yield 90%) which was used in the next step without further purification. LCMS (m/z): 200.1 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-2-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-2-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-(Pyridin-2-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-(Pyridin-2-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-(Pyridin-2-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
3-(Pyridin-2-yl)benzoic acid
Customer
Q & A

Q1: How does 3-(pyridin-2-yl)benzoic acid contribute to the properties of iridium-based MOFs?

A: this compound, often employed as its carboxylate form (ppy-COO) after deprotonation, acts as a chelating ligand in the construction of iridium-based MOFs [, ]. It coordinates to iridium(III) ions through its nitrogen atom and carboxylate group, forming stable complexes. These iridium complexes, when combined with metal nodes like zinc or cadmium, assemble into three-dimensional MOF structures.

Q2: Can you provide an example of how this compound-based MOFs have been used in sensing applications?

A: Researchers have developed a Cd(II)-based MOF using this compound as a linker and an iridium(III) complex as the luminescent center []. This MOF, denoted as compound 1 in the study, demonstrated remarkable selectivity and sensitivity as a multiresponsive luminescent sensor for Fe3+, Cr2O72-, and ATP2- in aqueous media []. The presence of these analytes effectively quenched the MOF's luminescence, enabling their detection at remarkably low concentrations.

Q3: What are the advantages of incorporating defects into this compound-based MOFs?

A: Introducing controlled defects into MOFs can enhance their properties for applications such as gas storage, separation, and catalysis []. In a study focusing on a Zn(II)-based MOF incorporating this compound, researchers demonstrated that introducing defects led to the formation of a material with a wider range of pore sizes, enhancing its adsorption capability for specific molecules like n-butanol []. Additionally, the defective MOF exhibited improved photocatalytic activity in dye degradation compared to its non-defective counterpart [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.